Tetrafluorophthalonitrile

概要

説明

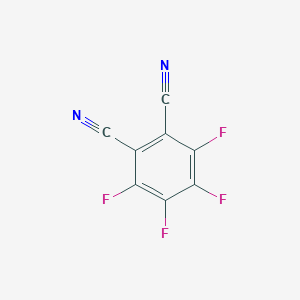

Tetrafluorophthalonitrile, also known as 1,2-dicyano-3,4,5,6-tetrafluorobenzene, is an organic compound with the molecular formula C8F4N2. It is a derivative of phthalonitrile, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as a precursor in the synthesis of various fluorinated materials.

準備方法

Synthetic Routes and Reaction Conditions

Tetrafluorophthalonitrile can be synthesized through the Rosemund-von Braun cyanation of 1,2-dibromotetrafluorobenzene. This method involves the reaction of 1,2-dibromotetrafluorobenzene with copper(I) cyanide in the presence of a suitable solvent, such as dimethylformamide, under reflux conditions. The reaction typically yields this compound along with some by-products .

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of a chlorinated compound of general formula C6Clx(CN)y, where x and y are whole integers whose sum equals 6. This reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

Tetrafluorophthalonitrile undergoes various types of chemical reactions, including nucleophilic substitution, reduction, and complex formation.

Common Reagents and Conditions

Nucleophilic Substitution: this compound reacts readily with nucleophiles such as dimethylformamide, sodium 1-naphtholate, aniline, and ammonia.

Reduction: The compound can be reduced using suitable reducing agents to form partially or fully hydrogenated products.

Complex Formation: This compound forms stable crystalline molecular complexes with arylamines and polynuclear aromatic hydrocarbons in solvents of low polarity.

Major Products Formed

Nucleophilic Substitution: Monosubstituted products are commonly formed when this compound reacts with nucleophiles.

Reduction: The reduction of this compound can lead to the formation of tetrafluorobenzene derivatives.

Complex Formation: The formation of molecular complexes with arylamines and polynuclear aromatic hydrocarbons results in stable crystalline products.

科学的研究の応用

Chemistry

Synthesis of Phthalocyanines

TFPN is primarily utilized in the synthesis of hexadecafluorophthalocyanines, which are essential in molecular electronics and photonic devices. These compounds exhibit unique electronic properties due to their strong electron-withdrawing fluorine atoms, making them suitable for applications in organic solar cells and photodynamic therapy (PDT) . The synthesis typically involves reacting TFPN with copper salts under controlled conditions to yield phthalocyanine derivatives that demonstrate enhanced stability and solubility compared to their non-fluorinated counterparts .

Building Block for Fluorinated Compounds

In addition to phthalocyanines, TFPN serves as a precursor for various fluorinated compounds. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of different substituents, tailoring the properties of the resultant compounds for specific applications . For instance, studies have shown that substituting fluorine with electron-donating groups can significantly enhance reactivity, facilitating the synthesis of specialized derivatives .

Materials Science

Fluorinated Resins

TFPN is employed in the production of fluorinated phthalonitrile resins known for their exceptional thermal and chemical stability. These resins are utilized in high-performance applications such as aerospace components and electronic devices where durability is crucial . The incorporation of fluorine into polymer matrices enhances their resistance to solvents and extreme temperatures, making them suitable for demanding environments.

Covalent Organic Frameworks (COFs)

Recent advancements have explored the use of TFPN in synthesizing covalent organic frameworks (COFs). These materials exhibit high porosity and stability, making them ideal candidates for gas storage and separation technologies. The unique properties imparted by the fluorinated structure allow for enhanced performance in selective adsorption processes .

Industrial Applications

Dyes and Pigments

TFPN's reactivity makes it valuable in producing specialty dyes and pigments. Its derivatives are used in various applications, including coatings and inks, where vibrant colors and durability are required . The incorporation of fluorine enhances the lightfastness and chemical resistance of these dyes.

Photodynamic Therapy (PDT)

In medical applications, TFPN-derived phthalocyanines have been investigated for their potential use in PDT. These compounds can generate reactive oxygen species upon light activation, leading to targeted destruction of cancer cells. Their absorption characteristics in the near-infrared region make them particularly advantageous for imaging and therapeutic purposes .

Data Summary

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Synthesis of phthalocyanines | Enhanced electronic properties |

| Materials Science | Fluorinated resins | High thermal and chemical stability |

| Covalent Organic Frameworks | High porosity and stability | |

| Industrial Applications | Dyes and pigments | Improved lightfastness and chemical resistance |

| Photodynamic therapy | Targeted cancer treatment through reactive oxygen species |

Case Studies

- Photodynamic Therapy : Research has demonstrated that TFPN-derived phthalocyanines can effectively target tumors when activated by specific wavelengths of light, leading to localized treatment with minimal side effects .

- Organic Solar Cells : Studies indicate that incorporating TFPN into phthalocyanine structures enhances charge mobility and overall efficiency in organic solar cells compared to traditional materials .

作用機序

The mechanism of action of tetrafluorophthalonitrile involves its high reactivity towards nucleophiles and its ability to form stable complexes with various chemical species. The presence of fluorine atoms on the benzene ring enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form a wide range of fluorinated products .

類似化合物との比較

Tetrafluorophthalonitrile can be compared with other similar compounds, such as tetrafluoroterephthalonitrile, pentafluorobenzonitrile, and dichlorophthalonitrile.

Similar Compounds

Tetrafluoroterephthalonitrile: This compound has a similar structure but with the nitrile groups positioned differently on the benzene ring.

Pentafluorobenzonitrile: This compound contains one additional fluorine atom compared to this compound and is used in various chemical syntheses.

Dichlorophthalonitrile: This compound has chlorine atoms instead of fluorine atoms on the benzene ring and is used in the synthesis of phthalocyanine dyes.

Uniqueness

This compound is unique due to its high reactivity and ability to form stable complexes with a wide range of nucleophiles. Its fluorinated structure imparts excellent thermal and chemical stability, making it valuable in various high-performance applications .

生物活性

Tetrafluorophthalonitrile (TFPN), with the chemical formula C8F4N2, is a fluorinated derivative of phthalonitrile that has garnered attention for its unique biological properties and potential applications in various fields, including photodynamic therapy and materials science. This article delves into the biological activity of TFPN, supported by research findings, case studies, and data tables.

TFPN is synthesized through the nucleophilic substitution of halogenated phthalic anhydride or phthalonitrile derivatives. The introduction of fluorine atoms enhances its solubility and stability in organic solvents, making it a valuable precursor for the synthesis of various fluorinated phthalocyanines and other derivatives.

Anticancer Properties

One of the most significant areas of research surrounding TFPN is its application in photodynamic therapy (PDT). Studies have shown that derivatives of TFPN exhibit potent anticancer activity due to their ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for inducing cell death in tumor cells.

- Case Study: Hexadecafluorinated Zinc Phthalocyanine (ZnPcF16)

- Method : ZnPcF16 was synthesized using TFPN as a precursor.

- Findings : In vivo studies demonstrated that ZnPcF16 induced complete tumor regression in EMT-6 tumor-bearing mice after PDT, with significant tumor uptake and prolonged retention times compared to non-fluorinated analogs . The study reported a tumor-blood ratio improvement due to rapid blood clearance of the fluorinated compound.

Antifungal Activity

TFPN and its derivatives have also been evaluated for antifungal activity. Research indicates that certain fluorinated compounds can inhibit the growth of various fungal strains, potentially offering new avenues for antifungal therapies.

- Research Findings : A study highlighted that fluorinated compounds derived from TFPN exhibited significant antifungal activity against Candida species, suggesting their potential use in treating fungal infections .

The biological activity of TFPN can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon exposure to light, TFPN derivatives can produce ROS, leading to oxidative stress in cancer cells.

- Cell Membrane Disruption : Fluorinated compounds may alter membrane integrity, leading to cell lysis.

- Inhibition of Enzymatic Activity : Some studies suggest that TFPN can inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects.

Data Table: Biological Activity Summary

特性

IUPAC Name |

3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLRJMBSWDXSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075142 | |

| Record name | Tetrafluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-65-0 | |

| Record name | 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetrafluorophthalonitrile (TFPN) has the molecular formula C8F4N2 and a molecular weight of 216.09 g/mol. [, , , ]

ANone: TFPN can be characterized using various spectroscopic techniques including:

- 19F NMR Spectroscopy: Provides information about the fluorine atoms in TFPN. [, , , ]

- 1H NMR Spectroscopy: Useful for analyzing any remaining hydrogen atoms after derivatization reactions. [, , , ]

- IR Spectroscopy: Provides information about functional groups, particularly the nitrile (C≡N) group. [, , ]

- UV-Vis Spectroscopy: Useful for studying the electronic transitions of TFPN and its derivatives, particularly phthalocyanines. [, , , , ]

- Mass Spectrometry: Confirms the molecular weight and provides information about fragmentation patterns. [, ]

A: Yes, TFPN generally shows good solubility in common organic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and diethyl ether. [, , ]

A: While TFPN itself is not a catalyst, it serves as a crucial precursor for synthesizing phthalocyanines, some of which demonstrate catalytic activity in reactions like sulfide oxidation. []

A: Yes, experimental and theoretical electron density distribution studies have been performed on TFPN and its isomer, tetrafluoroisophthalonitrile, using high-level ab initio and DFT calculations. [] These studies provided insights into the electronic properties and intermolecular interactions of these compounds.

A: Replacing fluorine atoms in TFPN with other substituents significantly influences its reactivity. For example, electron-donating groups enhance the nucleophilic aromatic substitution reactions, allowing for controlled synthesis of specific derivatives. [, , , ]

ANone: TFPN serves as a key building block for synthesizing various compounds, including:

- Phthalocyanines: TFPN is a versatile precursor for synthesizing a wide range of phthalocyanines with tailored properties. [, , , , , , , ] These phthalocyanines have applications in areas such as:

- Covalent Organic Frameworks (COFs): TFPN can be reacted with specific linkers to create porous, crystalline COFs with high chemical stability. [] These materials have potential applications in areas like gas storage and separation.

- Other Applications: TFPN has also been explored in the synthesis of various other compounds, including:

ANone: While the provided research papers do not directly address the environmental impact of TFPN, it is essential to consider the potential environmental implications of TFPN and its derivatives, especially considering the persistence of fluorinated compounds in the environment. Further research is needed to understand the degradation pathways and ecotoxicological effects of TFPN.

A: Yes, other substituted phthalonitriles, such as tetrachlorophthalonitrile, 4,5-dichlorophthalonitrile, and 4,5-difluorophthalonitrile, can be used as alternatives to TFPN. [, ] The choice of starting material depends on the desired properties of the final product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。